Bamemacrolactin E

描述

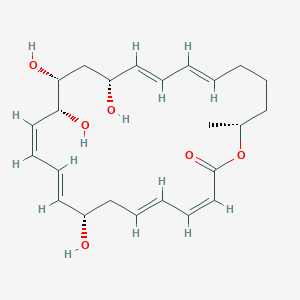

Bamemacrolactin is a 24-membered macrolide compound isolated from the marine bacterium Bacillus siamensis found in the Beihai region of Guangxi, China . This macrolactone exhibits selective antifungal activity by inhibiting the spore germination of Sporisorium scitamineum, the causative agent of sugarcane smut disease. Its structure aligns with the broader macrolactin family, characterized by large lactone rings (22–24 members) predominantly produced by marine Bacillus species .

属性

分子式 |

C24H34O6 |

|---|---|

分子量 |

418.5 g/mol |

IUPAC 名称 |

(3Z,5E,8S,9E,11Z,13R,14R,16R,17E,19E,24R)-8,13,14,16-tetrahydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |

InChI |

InChI=1S/C24H34O6/c1-19-12-6-3-2-4-7-15-21(26)18-23(28)22(27)16-11-10-14-20(25)13-8-5-9-17-24(29)30-19/h2,4-5,7-11,14-17,19-23,25-28H,3,6,12-13,18H2,1H3/b4-2+,8-5+,14-10+,15-7+,16-11-,17-9-/t19-,20+,21+,22-,23-/m1/s1 |

InChI 键 |

NRAXHZVAYZPXKQ-SQZKRGSRSA-N |

手性 SMILES |

C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H]([C@@H](/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)O |

规范 SMILES |

CC1CCCC=CC=CC(CC(C(C=CC=CC(CC=CC=CC(=O)O1)O)O)O)O |

同义词 |

macrolactin S |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Bamemacrolactin E is biosynthesized via a type I polyketide synthase pathway. This pathway involves multiple enzymatic steps, including the assembly of the polyketide backbone and various tailoring modifications such as epoxidation, glycosylation, and acylation . The specific conditions for these reactions typically involve the use of marine-derived Bacillus species under controlled fermentation conditions .

Industrial Production Methods

Industrial production of macrolactin S involves large-scale fermentation processes using optimized strains of marine-derived Bacillus species. These processes are designed to maximize yield and purity, often involving the use of specific growth media and controlled environmental conditions to enhance the production of the desired compound .

化学反应分析

Types of Reactions

Bamemacrolactin E undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the macrolactin structure.

Reduction: This reaction can reduce double bonds or carbonyl groups within the macrolactin structure.

Substitution: This reaction can replace specific functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated macrolactin analogs .

科学研究应用

Bamemacrolactin E has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and enzymatic tailoring reactions.

Biology: Investigated for its antibacterial, antifungal, and antiviral properties, making it a potential candidate for developing new antimicrobial agents.

Industry: Used in the development of new antibiotics and other bioactive compounds

作用机制

Bamemacrolactin E exerts its effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme FabG, which is involved in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, macrolactin S disrupts the production of essential fatty acids, leading to the inhibition of bacterial growth .

相似化合物的比较

Comparison with Similar Macrolactin Compounds

Macrolactins are structurally diverse, with variations in lactone ring size, substituents, and bioactivity. Below is a detailed comparison of bamemacrolactin with key analogues:

Table 1: Structural and Functional Comparison of Bamemacrolactin and Related Macrolactins

Key Comparative Insights

Structural Similarities and Differences :

- All compared macrolactins share a 24-membered lactone core, but substitutions (e.g., epoxy or hydroxyl groups) modulate bioactivity. For instance, the epoxy group in 15,17-Epoxy-16-hydroxy Macrolactin A correlates with enhanced potency against B. subtilis and S. cerevisiae . Bamemacrolactin lacks reported structural modifications but demonstrates unique specificity for spore inhibition .

Antimicrobial Spectrum :

- Bamemacrolactin is niche-specific, targeting plant-pathogenic spores without affecting fungal growth . In contrast, Macrolactin A exhibits broad-spectrum activity against bacteria and fungi, including drug-resistant strains like MRSA .

- Macrolactin H and 15,17-Epoxy-16-hydroxy Macrolactin A show narrower spectra, with the latter demonstrating unusually low MICs (0.16 µM) .

Mechanistic Diversity: While Macrolactin A disrupts cell division and ATPase activity , Bamemacrolactin C interferes with fungal oxidative phosphorylation and protein expression .

Source Organisms :

- Most macrolactins derive from marine Bacillus species, but Bamemacrolactin is uniquely reported from Bacillus siamensis, highlighting ecological diversity in macrolactin production .

常见问题

Q. What ethical considerations arise in sourcing this compound-producing strains from biodiverse regions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。